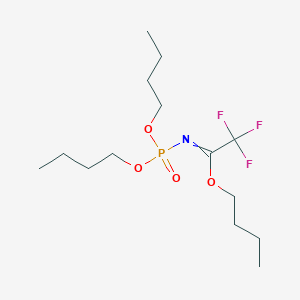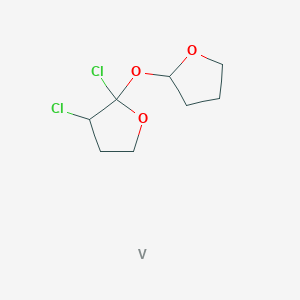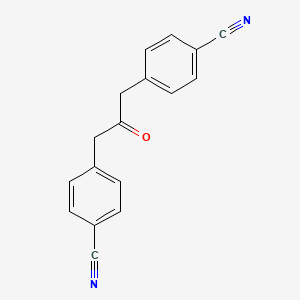
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphanylidene group attached to a heptan-2-one backbone
Vorbereitungsmethoden
The synthesis of 1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one typically involves the reaction of tributylphosphine with heptan-2-one under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The compound can participate in substitution reactions where the phosphanylidene group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphanylidene group can act as a ligand, binding to metal centers and influencing catalytic activity. The pathways involved in its action depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Tributyl-lambda~5~-phosphanylidene)heptan-2-one can be compared with other similar compounds, such as:
1-(Triphenyl-lambda~5~-phosphanylidene)heptan-2-one: This compound has a triphenylphosphine group instead of a tributylphosphine group, leading to different reactivity and applications.
1-(Tributyl-lambda~5~-phosphanylidene)pentan-2-one: This compound has a shorter carbon chain, which affects its physical and chemical properties.
Eigenschaften
CAS-Nummer |
35563-52-1 |
|---|---|
Molekularformel |
C19H39OP |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1-(tributyl-λ5-phosphanylidene)heptan-2-one |
InChI |
InChI=1S/C19H39OP/c1-5-9-13-14-19(20)18-21(15-10-6-2,16-11-7-3)17-12-8-4/h18H,5-17H2,1-4H3 |
InChI-Schlüssel |
MZZGLPCJQGFUIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



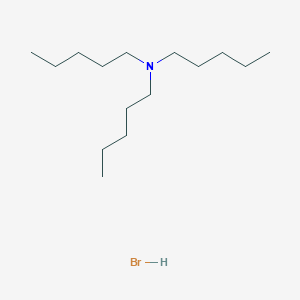
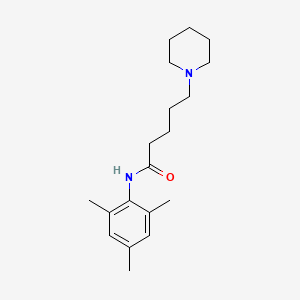
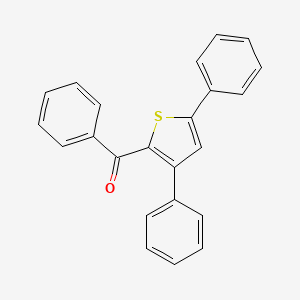
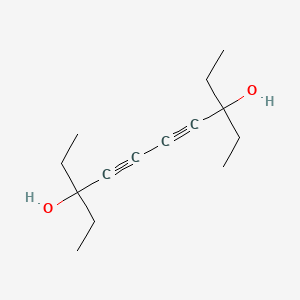
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)

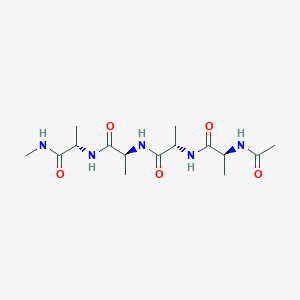
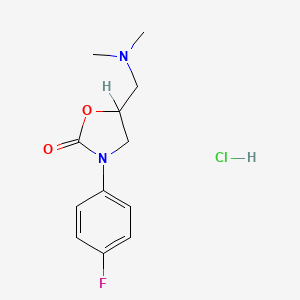
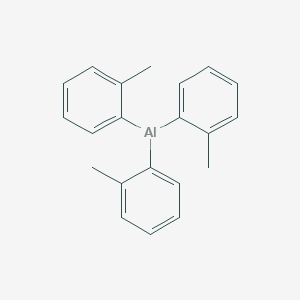
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
